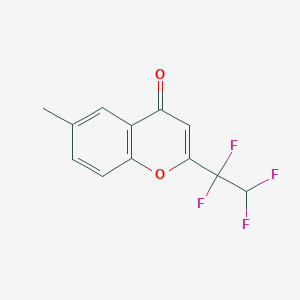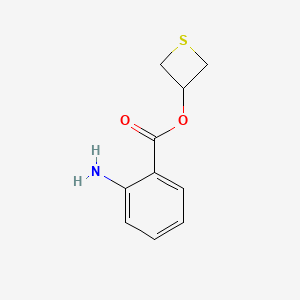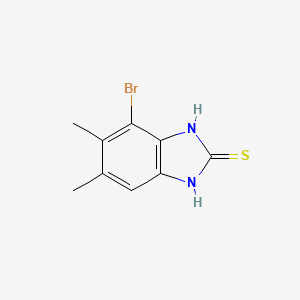
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes involves reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes. This process yields 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields. Oxidation and reduction steps are involved in obtaining fluorinated analogs of natural precocenes and lactarochromal, respectively (Sosnovskikh et al., 2003).
Molecular Structure Analysis
The crystal structure of related chromen-2-one derivatives has been determined, providing insights into their molecular configuration. For example, certain derivatives crystallize in the monoclinic crystal system, showcasing p-p stacking of aromatic residues forming linear chains in specific directions (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions. For instance, reactions with methylamine lead to the formation of methylammonium chromen-4-olates, showcasing the reactivity of the chromen-2-one moiety with nucleophiles. The specific conditions, such as solvent choice, can significantly affect the reaction outcomes and the formation of different products (Shcherbakov et al., 2006).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in determining the applications and reactivity of chromen-4-one derivatives. For instance, the monoclinic crystal structure and specific cell dimensions of certain derivatives affect their stacking and, consequently, their chemical reactivity and physical behavior (Manolov et al., 2012).
Chemical Properties Analysis
The chemical properties of 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one and its derivatives include reactivity towards various nucleophiles, the ability to undergo oxidation and reduction reactions, and the formation of complex structures through reactions with amines and other reagents. These properties are foundational for the synthesis of fluorinated analogs and understanding the compound's behavior in different chemical environments (Sosnovskikh et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one, as part of the chromone derivatives family, exhibits significant potential in antitumor applications. A study by Mary, Resmi, and Rad (2021) conducted spectroscopic and computational analyses of chromone derivatives, revealing their higher biological activity compared to antitumor standards like 5-fluorouracil and azathioprine. This was attributed to their molecular geometries and electronic properties, indicating a promising direction for cancer treatment research (Mary, Resmi, & Rad, 2021).
Fluorescence and Metal Interaction
The compound's derivatives also demonstrate interesting fluorescence and metal interaction properties. Gülcan et al. (2022) explored the fluorescence probes based on chromone derivatives, identifying their potential in analytical, environmental, and medicinal chemistry. The study found that substituent effects significantly impact the fluorescence enhancement in the presence of metals, highlighting the compound's utility in spectrofluorometry (Gülcan et al., 2022).
Synthesis and Chemical Reactions
Further, research by Sosnovskikh and Usachev (2002) explored the synthesis of chroman-4-ones, closely related to 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. Their work provided insights into the efficient synthesis and potential applications of these compounds in various chemical and pharmaceutical contexts (Sosnovskikh & Usachev, 2002).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the derivatives of 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one hold potential for drug development. Research has indicated their utility in creating novel compounds with potential therapeutic applications, such as in the treatment of cancer and other diseases. Studies like those by Bian et al. (2013) and Kirillov et al. (2012) have contributed to understanding the synthesis and biological activities of these derivatives (Bian et al., 2013), (Kirillov et al., 2012).
Eigenschaften
IUPAC Name |
6-methyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4O2/c1-6-2-3-9-7(4-6)8(17)5-10(18-9)12(15,16)11(13)14/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAYRWXOLJKSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)


![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)
![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)
